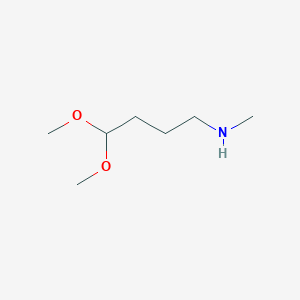
(4,4-dimethoxybutyl)(methyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4,4-dimethoxybutyl)(methyl)amine is an organic compound with the molecular formula C7H17NO2 It is widely used in scientific research, primarily as a catalyst in chemical processes and as a ligand in coordination chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-dimethoxybutyl)(methyl)amine typically involves a three-step reaction sequence:
Reaction of 4-methoxybutyl bromide with sodium amide in liquid ammonia: This step yields 4-methoxybutyl amine.
Reaction of 4-bromo-1-butanol with potassium carbonate in dimethylformamide (DMF): This step yields 4-bromo-1-butyl dimethylcarbamate.
Reaction of 4-bromo-1-butyl dimethylcarbamate with methylamine in ethanol: This final step yields this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis methods mentioned above can be scaled up for industrial production. The use of readily available raw materials and straightforward reaction conditions makes it feasible for large-scale synthesis.
化学反应分析
Types of Reactions
(4,4-dimethoxybutyl)(methyl)amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quaternary ammonium cations.
Substitution: It can undergo nucleophilic substitution reactions due to the presence of the amine group.
Common Reagents and Conditions
Oxidation: Water radical cations can facilitate the oxidation of this compound under ambient conditions.
Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles.
Major Products
Oxidation: The major product formed is quaternary ammonium cations.
Substitution: The products depend on the specific nucleophile used in the reaction.
科学研究应用
(4,4-dimethoxybutyl)(methyl)amine has a wide range of scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential effects on biochemical and physiological processes.
Medicine: Investigated for its potential therapeutic applications, particularly in modulating enzyme activity.
Industry: Utilized in various chemical processes due to its catalytic properties.
作用机制
The exact mechanism of action of (4,4-dimethoxybutyl)(methyl)amine is not well understood. it is believed to interact with certain enzymes and receptors in the body, leading to changes in biochemical and physiological processes. For example, it can act as an agonist of the G-protein coupled receptor GPR40, leading to an increase in intracellular calcium levels. Additionally, it has been shown to inhibit the enzyme acetylcholinesterase, resulting in increased acetylcholine levels.
相似化合物的比较
Similar Compounds
N-methyl-1-(4-bromobutane-2-yl)-2-nitroetheneamine (BDB): This compound has a similar structure to (4,4-dimethoxybutyl)(methyl)amine, with the only difference being the replacement of the bromine atom in BDB with a methyl group in this compound.
3,4-methylenedioxymethamphetamine (MDMA): A structural analog of this compound, widely known for its psychoactive effects.
Uniqueness
This compound is unique due to its dual role as a catalyst and ligand in chemical processes. Its ability to modulate enzyme activity and interact with specific receptors also sets it apart from similar compounds.
属性
分子式 |
C7H17NO2 |
|---|---|
分子量 |
147.22 g/mol |
IUPAC 名称 |
4,4-dimethoxy-N-methylbutan-1-amine |
InChI |
InChI=1S/C7H17NO2/c1-8-6-4-5-7(9-2)10-3/h7-8H,4-6H2,1-3H3 |
InChI 键 |
WMVCCLHRNIGZRL-UHFFFAOYSA-N |
规范 SMILES |
CNCCCC(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















